2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide
Overview
Description
2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide is a chemical compound with the linear formula C11H14ClNO . It has a molecular weight of 211.693 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H14ClNO . The compound has a molecular weight of 211.693 .Physical and Chemical Properties Analysis
The compound this compound has a predicted density of 1.082±0.06 g/cm3 . Its boiling point is predicted to be 420.0±45.0 °C . The molecular formula of the compound is C13H18ClNO .Scientific Research Applications
Metabolism in Liver Microsomes
- Acetochlor and related chloroacetamide herbicides undergo complex metabolic processes in liver microsomes, leading to carcinogenic compounds through bioactivation pathways. Comparative studies have been done on human and rat liver microsomes to understand these metabolic pathways and their implications for human health (Coleman et al., 2000).
Herbicidal Activity and Environmental Fate
- Chloroacetamide herbicides, including acetochlor, are used in agriculture to control weeds. Their interaction with soil and environmental fate has been a subject of research to understand their activity, adsorption, and mobility in various soil types, and their impact on crops and the environment (Banks & Robinson, 1986), (Peter & Weber, 1985).
Bioactivity in Agricultural Context
- The herbicide acetochlor's occurrence and distribution in the hydrologic system have been investigated, documenting its presence in rain, streams, and groundwater, especially following its application in agricultural fields. This research helps in understanding the environmental impact and distribution patterns of such herbicides (Kolpin et al., 1996).
Biodegradation and Environmental Impact
- The biodegradation of acetochlor and its environmental impact have been studied, including the mechanisms involved in its breakdown by microorganisms. Understanding these processes is crucial for assessing the environmental impact and developing strategies for mitigating potential pollution (Wang et al., 2015), (Balinova, 1997).
Structural and Chemical Analysis
- Detailed studies on the crystal structure and properties of chloroacetamide compounds, including variations in their chemical structure, provide insights into their chemical behavior and potential applications. These studies contribute to the understanding of the molecular structure and properties of such compounds (Gowda et al., 2006).
Properties
IUPAC Name |
2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9-6-10(2)12(11(3)7-9)4-5-15-13(16)8-14/h6-7H,4-5,8H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPQJNQZIHRDBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CCNC(=O)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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